molecular formula C16H18N2O2 B3354357 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide CAS No. 588703-26-8

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide

Cat. No.: B3354357
CAS No.: 588703-26-8
M. Wt: 270.33 g/mol
InChI Key: CXDMUUBLDHSHNL-AWEZNQCLSA-N
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Description

N-[(3R)-1-azabicyclo[222]octan-3-yl]-1-benzofuran-5-carboxamide is a complex organic compound that features a bicyclic structure with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, where various functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as acetylcholine receptors.

    Pathways Involved: It modulates neurotransmitter release and uptake, thereby influencing neural signaling pathways. This can lead to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

  • **N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxylate
  • **N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-sulfonamide

Comparison:

    Uniqueness: N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide is unique due to its specific carboxamide functional group, which imparts distinct chemical and biological properties.

    Similarities: The similar compounds share the bicyclic and benzofuran structures but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-1-2-15-12(9-13)5-8-20-15)17-14-10-18-6-3-11(14)4-7-18/h1-2,5,8-9,11,14H,3-4,6-7,10H2,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDMUUBLDHSHNL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433169
Record name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588703-26-8
Record name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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